D-GLUCOSE, [2-3H(N)]-
Description
Historical Development of Radiotracer Methodologies in Metabolic Research
The concept of using isotopes as tracers to study chemical and biological processes was pioneered by George de Hevesy, who received the Nobel Prize in Chemistry in 1943 for his work. researchgate.netwikipedia.org His initial experiments in the 1930s, using radioactive isotopes like ³²P, revolutionized the understanding of physiological and metabolic dynamics by demonstrating the constant turnover of bodily constituents. researchgate.net The 1940s marked a significant expansion of radiotracer studies, spurred by the availability of cyclotron-produced isotopes and the development of analytical techniques like paper chromatography. nih.gov The discovery of long-lived carbon-14 (B1195169) (¹⁴C) by Martin Kamen and Samuel Ruben in 1940 provided a powerful tool for tracing the path of carbon in complex biochemical pathways, such as photosynthesis. researchgate.net Over the decades, the development of a wide array of radiolabeled compounds and increasingly sensitive detection methods has solidified the role of radiotracers as a cornerstone of modern biochemical and metabolic research. nih.goviaea.orgeuropa.eu
Principles of Isotopic Labeling and Tracer Dilution Techniques
Isotopic labeling is a technique that involves the incorporation of an isotope, which is an atom with a different number of neutrons than the most common form of the element, into a molecule of interest. wikipedia.org This "labeled" molecule behaves almost identically to its unlabeled counterpart in chemical and biological processes but can be detected due to its unique physical properties, such as mass or radioactivity. wikipedia.orgbritannica.com This allows researchers to track the movement and transformation of specific molecules within a complex system. wikipedia.orgcreative-proteomics.com
There are two main types of isotopes used for labeling: stable isotopes (e.g., ²H, ¹³C, ¹⁵N) and radioactive isotopes (e.g., ³H, ¹⁴C, ³²P). metwarebio.com Stable isotopes are non-radioactive and are detected by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, while radioactive isotopes emit radiation that can be measured by scintillation counters or other radiation detectors. wikipedia.orgmetwarebio.com
Tracer dilution is a powerful application of isotopic labeling used to determine the volume or amount of a substance in a system. britannica.com In this method, a known amount of a labeled compound (the tracer) is introduced into the system and allowed to mix completely. By measuring the concentration of the labeled compound in a sample taken from the system, the total volume or amount of the substance can be calculated based on the degree of dilution of the tracer. britannica.com
Significance of Tritium (B154650) Labeling at the C2 Position in Glucose Metabolism Studies
The specific placement of the tritium label at the C2 position of the glucose molecule is crucial for studying particular aspects of glucose metabolism. During the initial steps of glycolysis, glucose is converted to glucose-6-phosphate and then to fructose-6-phosphate (B1210287). The isomerization of glucose-6-phosphate to fructose-6-phosphate, catalyzed by the enzyme phosphoglucose (B3042753) isomerase, involves the exchange of a proton at the C2 position with the surrounding aqueous environment. diabetesjournals.org
When D-[2-³H]glucose is used as a tracer, the tritium atom at the C2 position is lost to water (in the form of ³H₂O) during this isomerization step. ahajournals.org By measuring the rate of ³H₂O production, researchers can directly assess the rate of glycolysis up to this point. This provides a specific measure of glucose utilization through the glycolytic pathway. Studies have shown that a significant percentage of the tritium from D-[2-³H]glucose is released into water, making it a reliable tracer for this metabolic step. For instance, in human and rat erythrocytes, approximately 72% of the tritium from D-[2-³H]glucose was recovered as tritiated water (³HOH). nih.gov
Comparison with Other Glucose Isotopomers and Analogs in Research Contexts
The choice of a specific glucose tracer depends on the particular metabolic pathway or process being investigated. Different isotopomers and analogs of glucose provide distinct types of information.
D-[6-3H]Glucose
D-[6-³H]glucose has a tritium label at the sixth carbon position. revvity.com This tracer is often used in glucose uptake and metabolic studies. revvity.comnih.gov Unlike the tritium at the C2 position, the tritium at the C6 position is not lost during the initial steps of glycolysis. nih.gov Therefore, it can be used to trace the glucose molecule further down the metabolic pathways. For instance, it has been employed to study the influence of fructose (B13574) on sorbitol formation from glucose in bovine retinal tissue. nih.gov
2-Deoxy-D-Glucose Analogs (e.g., 2-Deoxy-D-[1,2-3H(N)]-Glucose)
2-Deoxy-D-glucose (2-DG) is a glucose analog in which the hydroxyl group at the C2 position is replaced by a hydrogen atom. plos.orgtaylorandfrancis.com This structural modification allows 2-DG to be transported into cells by glucose transporters and phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). taylorandfrancis.comnih.gov However, 2-DG-6-P cannot be further metabolized in the glycolytic pathway and becomes trapped inside the cell. nih.govrevvity.com
Radiolabeled versions of 2-DG, such as 2-Deoxy-D-[1,2-³H(N)]-glucose, are widely used to measure the rate of glucose transport and uptake into cells. revvity.comrevvity.comnih.gov Because it is trapped intracellularly, the accumulation of radiolabeled 2-DG provides a cumulative measure of glucose uptake over time. revvity.comrevvity.com This is in contrast to tracers like D-[2-³H]glucose, which measure the flux through a specific metabolic step. ahajournals.org
Interactive Data Table: Comparison of Glucose Tracers
| Tracer | Label Position | Primary Application | Metabolic Fate of Label | Key Research Findings |
| D-GLUCOSE, [2-3H(N)]- | Tritium at C2 | Measuring glycolytic flux | Released as ³H₂O during isomerization of glucose-6-phosphate to fructose-6-phosphate. ahajournals.org | Approximately 72% of tritium is recovered as ³HOH in erythrocytes. nih.gov |
| D-[U-14C]Glucose | Carbon-14 on all carbons | Tracing the entire carbon skeleton | Incorporated into various metabolites like CO₂, lipids, and glycogen (B147801). nih.gov | In human adipocytes, about 80% of intracellular radioactivity was found in total lipids after 90 minutes. nih.gov |
| D-[6-3H]Glucose | Tritium at C6 | Glucose uptake and metabolism studies | Retained through initial glycolysis, allowing tracing into later pathways. nih.gov | Used to demonstrate that fructose can diminish sorbitol formation from glucose in retinal tissue. nih.gov |
| 2-Deoxy-D-[1,2-3H(N)]-Glucose | Tritium at C1/C2 of a glucose analog | Measuring glucose transport and uptake | Phosphorylated and trapped intracellularly as 2-DG-6-P. revvity.comrevvity.com | Widely used to quantify glucose utilization in various tissues. nih.gov |
3-O-Methyl-D-Glucose Analogs
3-O-Methyl-D-glucose (3-OMG) is a well-characterized glucose analog that plays a significant role as a biochemical tracer. chemsynlab.com Structurally, it is a glucose molecule where the hydroxyl group on the third carbon atom has been replaced by a methyl group. chemsynlab.com This modification is critical to its function as a research tool.
A key feature of 3-OMG is that while it is recognized and transported across cell membranes by the same glucose transporters (GLUTs) that move D-glucose, it is not a substrate for hexokinase, the first enzyme in the glycolytic pathway. pubcompare.airevvity.co.jpebi.ac.uk As a result, 3-OMG is not phosphorylated upon entering the cell, or is phosphorylated only very slowly. snmjournals.orgsnmjournals.org This prevents it from being "trapped" and metabolized further. chemsynlab.comnih.gov Instead, it tends to equilibrate across the cell membrane, moving in and out of the cell via the transporters. revvity.co.jp This characteristic makes 3-O-methyl-D-glucose an ideal tracer for specifically studying and measuring the rate of glucose transport itself, independent of subsequent metabolism or utilization. pubcompare.airevvity.co.jp
Research has employed 3-OMG and its radiolabeled variants (such as ³H- or ¹¹C-labeled 3-OMG) in a variety of contexts. It has been used to assess glucose transport across the blood-brain barrier and has potential as a magnetic resonance imaging (MRI) contrast agent for detecting brain tumors. nih.gov Studies in rat pancreatic islets have shown that at high concentrations, 3-OMG can inhibit glucose-induced insulin (B600854) release, providing insights into the mechanisms of insulin secretion. nih.gov In human studies, dynamic positron emission tomography (PET) imaging using [¹¹C]3-O-methylglucose has been established as a method for the in vivo quantification of glucose transport in skeletal muscle, a key factor in insulin sensitivity. oup.com
The table below summarizes the principal characteristics of D-glucose and its commonly used analogs in metabolic research.
| Tracer | Transported into Cell | Phosphorylated by Hexokinase | Metabolic Fate | Primary Research Application |
| D-Glucose, [2-³H(N)]- | Yes | Yes | Metabolized (e.g., glycolysis, glycogen synthesis) revvity.comup.ac.za | Measuring glucose turnover and metabolic flux revvity.comup.ac.za |
| 2-Deoxy-D-glucose (2-DG) | Yes | Yes | Trapped as 2-DG-6-Phosphate; not metabolized further revvity.comrevvity.co.jprevvity.com | Measuring glucose uptake and utilization nih.gov |
| 3-O-Methyl-D-glucose (3-OMG) | Yes | No (or very slowly) revvity.co.jpsnmjournals.orgsnmjournals.org | Not metabolized; equilibrates across the membrane revvity.co.jp | Measuring glucose transport activity pubcompare.aiebi.ac.uk |
Detailed research findings have highlighted the distinct effects and uses of these analogs. For instance, a study on rat brain glucose levels demonstrated the different impacts of 3-OMG and 2-Deoxy-D-glucose (2-DG) administration.
| Time Post-Injection | 3-OMG (2 g/kg) | 2-DG (2 g/kg) |
|---|---|---|
| 2.5 min | 42% | 46% |
| 20 min | ~100% (returned to control) | Data not available |
| 40 min | Data not available | ~290% |
Data derived from a study examining the effects of glucose analogs on rat brain glucose levels, showing a transient drop with 3-OMG versus a biphasic response with 2-DG leading to a large increase. ahajournals.org
Other analogs of glucose have also been investigated. For example, 3-deoxy-3-fluoro-D-glucose is also well-transported but poorly phosphorylated. snmjournals.org However, it may be less suitable for PET imaging than [¹¹C]3-OMG because it forms several metabolic products, at least in the heart. snmjournals.orgsnmjournals.org The structural requirements for transport are quite specific, and analogs with larger groups at the C3 position are generally not well transported. snmjournals.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-tritiohexanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i3T | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-KGHOSXRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H][C@](C=O)([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944998 | |
| Record name | (C~2~-~3~H)Hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22348-49-8 | |
| Record name | D-Glucose-2-C-t | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022348498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (C~2~-~3~H)Hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Fate and Tracing Specificity of D Glucose, 2 3h N
Initial Cellular Uptake and Phosphorylation Dynamics
The journey of D-GLUCOSE, [2-3H(N)]- begins with its transport across the cell membrane, a process primarily mediated by facilitative glucose transporters (GLUTs). nih.gov Once inside the cell, it, like its non-tritiated counterpart D-glucose, is a substrate for hexokinase, which catalyzes its phosphorylation to D-glucose-6-phosphate, [2-3H(N)]-. revvity.comrevvity.com This phosphorylation step effectively traps the molecule within the cell, as the phosphorylated sugar cannot readily traverse the GLUT transporters. revvity.comrevvity.com
Kinetic studies in various cell types, including cancer cells, have utilized D-[2-3H]glucose to determine the parameters of glucose transport and phosphorylation. researchgate.net For instance, in HeLa and AS-30D hepatocarcinoma cells, kinetic analysis revealed two distinct components for glucose uptake at low and high glucose concentrations. researchgate.net In human muscle cells, studies with a similar tracer, 2-deoxy-D-[1-3H]glucose, have shown that at certain concentrations, phosphorylation, rather than transport, can be the rate-limiting step in its uptake. nih.gov This highlights the importance of considering both transport and phosphorylation kinetics when interpreting data from tracers like D-GLUCOSE, [2-3H(N)]-.
The uptake and phosphorylation dynamics can be influenced by various factors, including the presence of insulin (B600854). In insulin-sensitive tissues like skeletal muscle and adipose tissue, insulin stimulates the translocation of GLUT4 to the plasma membrane, thereby increasing the uptake of glucose and its analogs. nih.govresearchgate.net
| Cell/Tissue Type | Key Findings | Reference |
|---|---|---|
| Human Adipose Tissue Microvascular Endothelial Cells (HAMEC) | Uptake occurs via GLUT1 and GLUT3; over 80% is phosphorylated. | nih.gov |
| HeLa and AS-30D Hepatocarcinoma Cells | Exhibits biphasic uptake kinetics at low and high glucose concentrations. | researchgate.net |
| Human Muscle Cells | Phosphorylation can be the rate-limiting step for uptake of deoxyglucose. | nih.gov |
| Rat Retina | Insulin increases the uptake of [2-3H]deoxy-D-glucose. | nih.gov |
Detritiation Mechanisms During Glycolysis at the Glucose-6-Phosphate Isomerization Step
A pivotal event in the metabolism of D-GLUCOSE, [2-3H(N)]- is the loss of its tritium (B154650) label, a process known as detritiation. This primarily occurs during the isomerization of glucose-6-phosphate (G6P) to fructose-6-phosphate (B1210287) (F6P), a reaction catalyzed by the enzyme glucose-6-phosphate isomerase (GPI), also known as phosphoglucose (B3042753) isomerase (PGI) or phosphohexose isomerase (PHI). nih.govwikipedia.orgnzytech.com
The mechanism of GPI involves the opening of the glucose-6-phosphate pyranose ring to an open-chain aldose. wikipedia.org This is followed by the formation of a cis-enediolate intermediate, which facilitates the isomerization to the open-chain ketose, fructose-6-phosphate. wikipedia.org During this process, the hydrogen (or in this case, tritium) at the C-2 position of glucose-6-phosphate is exchanged with a proton from the solvent (water). nih.gov This results in the release of tritiated water (3H2O) into the cellular environment.
The rate of 3H2O production from D-[2-3H]glucose has often been used as an index of the rate of glucose phosphorylation and glycolysis. scispace.comnih.gov However, this interpretation can be complex. The detritiation at the GPI step is not always complete, and some tritium can be retained in fructose-6-phosphate and subsequent glycolytic intermediates. nih.gov This can lead to an underestimation of the total rate of hexose (B10828440) phosphorylation if 3H2O production is the sole metric used. nih.gov The extent of detritiation can also be influenced by factors such as the relative activities of downstream enzymes and the presence of alternative metabolic pathways. nih.gov
Incorporation into Glycogen (B147801) and Other Macromolecules
Following its phosphorylation to glucose-6-phosphate, [2-3H(N)]-, the tracer can be shunted into various metabolic pathways, including glycogen synthesis. The direct pathway of glycogen synthesis involves the conversion of glucose-6-phosphate to glucose-1-phosphate, which is then activated to UDP-glucose and incorporated into the growing glycogen chain. cdnsciencepub.com
Studies using D-[2-3H]glucose have demonstrated its incorporation into glycogen in various tissues, including liver and muscle. cdnsciencepub.comdiabetesjournals.org Research in primary cultures of rat hepatocytes showed that a significant portion of glucose is incorporated into glycogen via this direct pathway. cdnsciencepub.com In these studies, the ratio of tritium to another label (like 14C) in glycogen provided insights into the relative fluxes through different metabolic routes. cdnsciencepub.com For instance, when hepatocytes were incubated with both [2-3H]glucose and [14C(U)]glucose, the relative 3H/14C ratio in glycogen was found to be around 25-30%. cdnsciencepub.com
It is important to note that analogs like 2-deoxy-D-glucose can also be incorporated into glycogen, which can lead to an underestimation of glucose uptake if only the accumulation of the phosphorylated analog is measured. diabetesjournals.orgnih.gov This underscores the need to account for all potential metabolic fates of the tracer.
| Tissue | Tracer | Key Finding | Reference |
|---|---|---|---|
| Rat Hepatocytes | [2-3H]- and [14C(U)]-glucose | Relative 3H/14C ratio in glycogen was 25-30%, indicating significant isomerization before incorporation. | cdnsciencepub.com |
| Rat Skeletal Muscle | [3-3H]glucose and 2-[1-14C]deoxyglucose | Glycogen synthesis rate was higher when measured with [3-3H]glucose compared to 2-deoxyglucose. | diabetesjournals.org |
| Xenopus Retina | [2-3H]mannose | Radiolabel was incorporated into glycogen as [3H]glucose, indicating catabolism and subsequent gluconeogenesis. | nih.gov |
Entry into the Pentose (B10789219) Phosphate (B84403) Pathway
The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis, responsible for generating NADPH and precursors for nucleotide synthesis. wikipedia.org Glucose-6-phosphate is the entry point for the PPP. Therefore, D-glucose-6-phosphate, [2-3H(N)]-, can be directed into this pathway.
The first committed step of the PPP is the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, catalyzed by glucose-6-phosphate dehydrogenase (G6PDH). This reaction involves the removal of a hydride ion from the C-1 position of glucose-6-phosphate. The tritium at the C-2 position of D-glucose-6-phosphate, [2-3H(N)]-, is not directly lost in this initial step. However, the subsequent metabolism of the pentose phosphates can lead to the scrambling of carbon atoms and the potential for tritium to be lost in later reactions.
The use of [2-3H]glucose to specifically measure PPP flux is complex. The detritiation that occurs during glycolysis at the GPI step complicates the interpretation of 3H2O release as a direct measure of PPP activity. nih.gov More specific tracers, such as [2,3-13C2]glucose, have been developed to more accurately distinguish between glycolytic and PPP fluxes by analyzing the resulting lactate (B86563) isotopomers. nih.govresearchgate.net Nevertheless, understanding the fate of the tritium from [2-3H]glucose as it enters the PPP is essential for a complete metabolic picture. The total production of 3HOH from D-[2-3H]glucose needs to be corrected for the portion attributable to its circulation in the pentose phosphate pathway to accurately assess other metabolic fluxes. nih.gov
Contribution to Tricarboxylic Acid Cycle Intermediates
While the tritium on D-GLUCOSE, [2-3H(N)]- is primarily lost during the initial stages of glycolysis, the carbon skeleton of the glucose molecule can proceed through glycolysis to form pyruvate (B1213749). Pyruvate can then be transported into the mitochondria and converted to acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle.
Therefore, although the tritium label itself does not typically reach the TCA cycle intermediates in significant amounts, the carbon backbone originating from the D-GLUCOSE, [2-3H(N)]- molecule contributes to the pool of TCA cycle intermediates. nih.gov Isotope tracing studies using carbon-13 labeled glucose ([U-13C]glucose) have been instrumental in demonstrating the flow of glucose-derived carbons into the TCA cycle in various tissues, including tumors. nih.govaacrjournals.org These studies show that both pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC) can be active in converting pyruvate to TCA cycle metabolites. nih.gov
While [2-3H]glucose is not the ideal tracer for quantifying TCA cycle flux due to the early loss of its label, understanding that the unlabeled carbon portion of the molecule continues into central carbon metabolism is crucial for a holistic view of its biochemical fate.
Fate of Tritiated Water (3H2O) Produced from Detritiation
The primary fate of the tritium label from D-GLUCOSE, [2-3H(N)]- is its release as tritiated water (3H2O) during the glucose-6-phosphate isomerase reaction in glycolysis. nih.govphysiology.org This 3H2O readily equilibrates with the total body water pool.
The rate of 3H2O production has been widely used as a measure of the rate of glucose phosphorylation and glycolysis in various tissues and physiological conditions. nih.govdiabetesjournals.orgphysiology.org However, as previously mentioned, this method is not without its caveats. The incomplete detritiation at the GPI step can lead to an underestimation of the true glycolytic flux. nih.gov Conversely, if there is significant recycling of fructose-6-phosphate back to glucose-6-phosphate, this can lead to an overestimation of the net forward flux through glycolysis.
Methodological Approaches for D Glucose, 2 3h N Research
Preparation and Handling of Radiolabeled D-GLUCOSE, [2-3H(N)]-
D-GLUCOSE, [2-3H(N)]- is a form of glucose where one or more hydrogen atoms at the C-2 position are replaced with tritium (B154650), a radioactive isotope of hydrogen. revvity.com This radiolabeling allows for the sensitive detection and quantification of glucose transport and metabolism. revvity.comrevvity.co.jp It is commercially available, often in an aqueous or ethanol (B145695) solution. nih.govrevvity.com
Proper handling of D-GLUCOSE, [2-3H(N)]- is crucial to ensure personnel safety and experimental integrity. Due to its radioactive nature, it is imperative to follow institutional and national guidelines for handling radioactive materials. researchgate.net This includes the use of appropriate personal protective equipment such as gloves and lab coats, working in designated areas, and proper disposal of radioactive waste. researchgate.net Surface contamination should be monitored regularly using techniques like smear tests. nih.gov
For experimental use, the stock solution of D-GLUCOSE, [2-3H(N)]- is typically diluted to the desired concentration. For instance, in some mouse studies, it is mixed with a 20% glucose solution. nih.govresearchgate.net The preparation of the final working solution should be done on ice to minimize any potential degradation. nih.gov
Experimental Design Considerations for Tracer Studies
Tracer studies using D-GLUCOSE, [2-3H(N)]- are designed to quantify metabolic fluxes, such as the rate of glucose appearance and disappearance in the body. The design of these studies significantly impacts the interpretation of the results.
Bolus Injection vs. Continuous Infusion Protocols
Two primary methods are employed to introduce the tracer into the system: bolus injection and continuous infusion. physiology.org
Bolus Injection: This method involves a single, rapid injection of the tracer. physiology.orgnih.gov It is a relatively simple technique but can lead to challenges in data interpretation, particularly in non-steady-state conditions. biologists.com Issues such as incomplete mixing of the tracer and missing the initial part of the decay curve can lead to underestimation of turnover rates. biologists.com
Continuous Infusion: This protocol involves a continuous, steady administration of the tracer over a period of time. nih.govbiologists.com This method is generally considered more reliable for estimating glucose turnover rates, as it allows for the achievement of a steady state where the rate of tracer infusion equals its rate of disappearance. biologists.com
Both methods have been shown to provide reproducible and comparable estimates of hepatic glucose output in fasting individuals. nih.gov However, continuous infusion is often favored for its versatility in studying non-steady-state conditions and allowing for multiple flux measurements within a single experiment. biologists.com
| Parameter | Bolus Injection | Continuous Infusion |
| Administration | Single, rapid injection. physiology.orgnih.gov | Continuous, steady administration. nih.govbiologists.com |
| Reliability | Can be less reliable due to mixing issues and timing of sampling. biologists.com | Generally more reliable for turnover rate estimation. biologists.com |
| Steady State | Assumes steady-state conditions, which may not always be met. biologists.com | Aims to achieve and maintain a steady state. biologists.com |
| Versatility | Less versatile for non-steady-state conditions. biologists.com | More versatile, allowing for multiple measurements. biologists.com |
Achieving Isotopic Steady State
Isotopic steady state is a crucial concept in tracer studies. It refers to a condition where the isotopic enrichment of a metabolite in a given pool remains constant over time. mdpi.com Reaching this state is essential for the accurate calculation of metabolic fluxes using simple models. d-nb.infoscienceopen.com
The time required to achieve isotopic steady state varies depending on the metabolic pathway being studied. For example, in cultured cells, glycolysis can reach a steady state in approximately 10 minutes, while the TCA cycle may take up to 2 hours. nih.gov In human studies, a steady state of labeled glucose in the blood can often be achieved within 180 minutes of continuous infusion. d-nb.info
Failure to achieve or correctly account for non-steady-state conditions can lead to significant errors in the calculated rates of glucose production and utilization. scienceopen.com
Priming Doses and Equilibrium Phases
To accelerate the attainment of isotopic steady state during continuous infusion studies, a "priming dose" is often administered at the beginning of the experiment. physiology.orgnih.gov This is a larger, initial bolus of the tracer that is calculated to quickly bring the tracer concentration in the body's glucose pool to the expected steady-state level. nih.gov
Following the priming dose, a continuous infusion is maintained to sustain this equilibrium. physiology.org The priming effect is rapidly induced and can persist for a significant duration. nih.gov The use of a primed continuous infusion helps to ensure that the tracer is well-mixed with the body's glucose pool and that a stable isotopic enrichment is maintained throughout the measurement period. scienceopen.com This approach has been shown to yield reproducible results in measuring glucose turnover. nih.gov
Sample Collection and Processing Techniques
The accuracy of data from tracer studies is also heavily dependent on the methods used for collecting and processing biological samples.
Tissue Homogenization and Extraction
After sample collection, tissues must be processed to extract the metabolites of interest. This typically involves homogenization, a process of breaking down the tissue to create a uniform suspension. preomics.com Various methods can be used for homogenization, including mechanical homogenizers like rotor-stators or glass homogenizers. nih.gov The choice of method can depend on the tissue type, with tougher, collagen-rich tissues requiring more robust disruption techniques. nih.gov
For glycogen (B147801) analysis, a common procedure involves homogenizing the tissue in a cold acid, such as perchloric acid (PCA). europeanreview.org This is followed by centrifugation to separate the soluble components. europeanreview.orgnih.gov The efficiency of this extraction can be influenced by the ratio of tissue to acid and the number of repeated extractions. europeanreview.org To prevent degradation, it is crucial to keep samples at a low temperature during processing. nih.gov
Following homogenization, metabolites are often extracted using a combination of solvents, such as a water/methanol/chloroform mixture, to separate different classes of molecules. nih.gov Protein precipitation is also a common step to remove proteins that could interfere with subsequent analyses. nih.gov
Separation of Radiolabeled Metabolites
Following incubation with D-glucose, [2-3H(N)]-, the separation of its various tritiated metabolites from the original tracer and from each other is a critical step for analysis. The choice of method depends on the chemical properties of the metabolites of interest, which range from water to charged molecules and large macromolecules.
Anion Exchange Chromatography for Phosphorylated Products
Anion exchange chromatography is a cornerstone technique for separating negatively charged molecules, such as phosphorylated sugars, from uncharged or positively charged molecules. pearson.com This method leverages a stationary phase composed of positively charged resins, like diethylaminoethyl (DEAE), which binds the negatively charged phosphate (B84403) groups of metabolites like glucose-6-phosphate. pearson.com
In studies involving tritiated glucose, this technique is essential for isolating the phosphorylated products that are formed once the glucose enters the cell and is acted upon by kinases. nih.govrevvity.com For instance, researchers have successfully separated free and phosphorylated 2-deoxy-D-[³H]glucose (a glucose analog) using anion exchange resins like AG1-X8. google.com The separation process typically involves applying cell extracts to the chromatography column. nih.gov Unphosphorylated glucose passes through the column, while phosphorylated intermediates bind to the resin. nih.gov These bound metabolites can then be selectively released by washing the column with an elution buffer, often a salt solution or a solution with a different pH, which disrupts the ionic interactions. pearson.com Detailed protocols may use eluants such as NaOH and sodium acetate (B1210297) to separate various sugar phosphates. researchgate.net This separation allows for the quantification of glucose uptake and phosphorylation, a key initial step in glucose metabolism. nih.gov
Evaporation for Tritiated Water Quantification
A significant metabolic fate of the tritium label at the C-2 position of D-glucose is its release into the cellular water pool, forming tritiated water (³H₂O or HTO). nih.govnih.gov The quantification of this ³H₂O is a direct measure of the rate of glycolysis, as the tritium is lost during the isomerization of glucose-6-phosphate to fructose-6-phosphate (B1210287), a reaction catalyzed by phosphoglucose (B3042753) isomerase. nih.gov In some cell types, the amount of ³H₂O released from [2-³H]glucose is considered an adequate representation of the total glucose metabolized. nih.gov
Evaporation is a straightforward and effective physical method to separate the volatile ³H₂O from non-volatile radiolabeled metabolites, such as remaining [2-³H]glucose and its phosphorylated derivatives. iaea.org A common laboratory practice involves low-temperature vacuum distillation, often using a rotary flash evaporator, to collect the tritiated water from the biological sample medium. iaea.org This process ensures that heat-sensitive organic molecules are not degraded while effectively isolating the HTO for subsequent analysis by liquid scintillation counting. iaea.org The fundamental principle relies on the vapor-liquid exchange process between HTO and H₂O. nih.gov
Precipitation Methods for Macromolecules
When D-glucose, [2-3H(N)]- is metabolized, the tritium label can be incorporated into various macromolecules, including glycogen, proteins, and nucleic acids (DNA and RNA). nih.gov To study this incorporation, these large biomolecules must first be isolated from smaller metabolites. Precipitation is a widely used technique for this purpose.
The choice of precipitating agent depends on the target macromolecule. Ethanol is frequently used to precipitate nucleic acids and polyglucose. umich.edu For example, after extracting cells with phenol, macromolecules can be precipitated from the resulting aqueous phase by adding ethanol. umich.edu Researchers have noted that specific ethanol concentrations can offer some selectivity; for instance, 20% (v/v) ethanol can selectively precipitate polyglucose and RNA. umich.edu For DNA precipitation, the process can be enhanced by adding a carrier like glycogen along with salt (e.g., NaCl) and ethanol. nih.gov
For proteins, common precipitating agents include strong acids like ice-cold trichloroacetic acid (TCA) or sulfuric acid. researchgate.net After precipitation, the sample is centrifuged, and the resulting pellet containing the radiolabeled macromolecules is washed and prepared for radioactivity measurement. researchgate.net In other applications, perchloric acid has been used to precipitate nucleic acid-protein fractions. umich.edu These methods allow researchers to quantify the extent to which glucose carbons—and the associated tritium label—are used in anabolic pathways to build cellular structures.
Detection and Quantification of Radioactivity
The accurate measurement of the low-energy beta (β⁻) particles emitted by tritium (³H) is fundamental to all studies using D-glucose, [2-3H(N)]-. Liquid scintillation counting is the standard and most effective technique for this purpose. transat-h2020.euatron.fr
Liquid Scintillation Counting Principles and Optimization
Liquid Scintillation Counting (LSC) is a highly sensitive method for quantifying beta-emitting radionuclides like tritium. transat-h2020.eu The principle involves mixing the radioactive sample with a liquid scintillation cocktail in a transparent vial. wikipedia.org This cocktail contains a solvent and fluorescent solutes (fluors or scintillators). transat-h2020.eu The energy from the beta particle emitted by a tritium atom is transferred to the solvent molecules, which in turn transfer the energy to the fluors. wikipedia.org The excited fluors then emit photons of light, which are detected and converted into an electrical pulse by one or more photomultiplier tubes (PMTs). transat-h2020.eu The instrument registers these pulses as "counts," and the rate of these counts per minute (CPM) is proportional to the amount of radioactivity in the sample. energ-en.ro
Due to the very low energy of tritium's beta emissions (maximum 18.6 keV), optimization of the counting conditions is crucial for achieving high sensitivity. nrc.govrevvity.com Key optimization strategies include:
Coincidence Counting: Modern counters use two PMTs and a coincidence circuit. A true scintillation event is registered only when both PMTs detect photons simultaneously, which significantly reduces background noise from random electronic interference. wikipedia.orgnrc.gov
Energy Window Selection: The counter can be set to only count events within a specific energy range. Optimizing this window (e.g., to 0-8 keV for tritium) can improve the signal-to-noise ratio by excluding background counts that fall outside the typical energy spectrum of tritium. atron.frrevvity.com
High-Efficiency Cocktails: A variety of scintillation cocktails are available, with some specifically designed for aqueous samples or for high counting efficiency. psu.edu For example, cocktails like ProSafe LT+ have been developed to achieve very low minimum detectable activities (MDAs). nih.govresearchgate.net
Minimizing Luminescence: Samples can sometimes emit light through chemiluminescence or photoluminescence, which is not related to the radioactive decay and creates false counts. Allowing samples to "dark adapt" by sitting in the counter for a period before measurement helps to minimize this interference. revvity.combundesumweltministerium.de
Table 1: Key Optimization Parameters in Liquid Scintillation Counting for Tritium
| Parameter | Description | Purpose in Tritium Counting | Source |
|---|---|---|---|
| Energy Window | Setting a specific range of energies (e.g., 0-8 keV) that the counter will register as a valid count. | Improves the figure of merit (FoM) by excluding background noise that falls outside tritium's low-energy spectrum. | atron.fr |
| Coincidence Circuit | An electronic circuit that registers a count only when two photomultiplier tubes detect a light pulse simultaneously. | Reduces spurious background counts caused by random electronic noise in the PMTs. | wikipedia.orgnrc.gov |
| Scintillation Cocktail | The liquid medium containing a solvent and fluors that converts beta particle energy into light. | Using high-efficiency cocktails (e.g., ProSafe LT+, Ecoscint H) maximizes the light output from low-energy tritium betas, increasing counting efficiency. | psu.edunih.gov |
| Dark Adaptation | Letting the sample vial sit in the dark within the counter for a period before counting begins. | Allows for the decay of non-radioactive light emissions (luminescence), which would otherwise create false counts and interfere with the measurement of low-activity samples. | revvity.combundesumweltministerium.de |
Quench Correction and Counting Efficiency
The number of counts detected by the LSC (CPM) is rarely equal to the actual number of radioactive disintegrations occurring in the sample per minute (DPM). The ratio of these two values is the counting efficiency (%E = [CPM/DPM] x 100). psu.eduiaea.org A major factor that reduces counting efficiency is "quenching". wikipedia.org Quenching is any process that interferes with the energy transfer and light production in the scintillation cocktail. psu.edu It can be caused by colored substances (color quench) or chemicals in the sample (chemical quench) that absorb the energy or the emitted photons. wikipedia.orgpsu.edu
Because quenching can vary significantly between samples, it must be corrected for to obtain accurate DPM values. energ-en.ro Modern liquid scintillation counters do this automatically using quench curves. revvity.com The process involves:
Measuring a Quench Indicating Parameter (QIP): The instrument analyzes the energy spectrum of the sample to determine the degree of quenching. Common QIPs include the transformed Spectral Index of the External Standard (t-SIE), which is derived from the Compton spectrum of a gamma source placed next to the vial, or the Spectral Index of the Sample (SIS). psu.edurevvity.com
Creating a Quench Curve: A standard curve is generated using a set of vials containing a known amount of tritium activity (DPM) and progressively larger amounts of a quenching agent (e.g., nitromethane). psu.eduresearchgate.net This curve establishes the precise relationship between the QIP value and the counting efficiency for a specific cocktail and instrument. psu.edurevvity.com
Calculating DPM: When an unknown sample is measured, the instrument determines its CPM and its QIP. revvity.com It then uses the stored quench curve to find the corresponding counting efficiency for that QIP value. psu.edu Finally, it calculates the absolute activity of the sample using the formula: DPM = CPM / Efficiency. psu.edurevvity.com
It is critical to create a specific quench curve for the particular experimental conditions (i.e., the specific cocktail, sample type, and vial) to ensure accurate results, as different cocktails and quenching agents behave differently. energ-en.roresearchgate.net
Data Normalization and Specific Activity Determination
In research utilizing D-GLUCOSE, [2-3H(N)]-, rigorous data normalization and the precise determination of specific activity are fundamental for ensuring the accuracy, comparability, and validity of experimental results. These methodological steps allow for the correct interpretation of raw data, such as radioactive counts, by relating them to meaningful biological parameters.
Data normalization is a critical preprocessing step to account for variability that is not of experimental interest. mdpi.com In studies measuring glucose uptake, raw data, typically in disintegrations per minute (DPM), must be adjusted to a common scale. nih.gov This process corrects for variations in cell number, tissue mass, or protein content, enabling valid comparisons across different samples and experimental conditions. nih.gov For instance, in studies of glucose uptake in cell cultures, results are often normalized to the total protein content of the cell lysate to ensure that differences in radioactivity reflect true differences in glucose transport per cell, rather than simply variations in the number of cells plated. nih.gov Similarly, in tissue studies, radioactive counts are frequently expressed per milligram of tissue weight. researchgate.net
The table below outlines common normalization approaches in D-GLUCOSE, [2-3H(N)]- research.
| Normalization Method | Description | Typical Application |
| Protein Concentration | Raw radioactivity counts (DPM) are divided by the total protein content (e.g., in mg) of the sample lysate. | In vitro cell culture experiments to account for differences in cell number or size between wells. nih.gov |
| Tissue Weight | DPM is divided by the wet or dry weight (e.g., in mg) of the tissue sample. | In vivo or ex vivo studies using tissue explants to compare glucose uptake across different anatomical regions or animals. researchgate.net |
| Cell Count | DPM is normalized to the number of cells, determined by manual counting or automated methods. | Cell culture experiments where precise cell numbers are known. |
| Internal Standard | A second, non-metabolized radiotracer (e.g., [14C]sucrose) is used to correct for extracellular space or other experimental variables. snmjournals.org | Complex tissue studies to differentiate between intracellular and extracellular tracer accumulation. snmjournals.org |
| Control Group Normalization | Experimental results are expressed as a percentage or fold change relative to the mean of a control or baseline group. nih.gov | Studies assessing the effect of a specific treatment or condition on glucose uptake. |
Specific activity is another critical parameter that must be accurately determined and reported. It is defined as the amount of radioactivity per unit mass of a substance and is typically expressed in Curies per millimole (Ci/mmol) or Becquerels per mole (Bq/mol). revvity.com The specific activity of the radiolabeled glucose solution directly influences the amount of radioactivity that will be incorporated into cells or tissues for a given amount of glucose uptake.
The calculation of glucose uptake rates relies directly on the specific activity of the [2-3H]glucose in the perfusate or culture medium. snmjournals.org This value is used to convert the measured radioactivity (DPM) in a sample into a molar quantity of glucose transported. It is important to note that the specific activity of commercially available D-GLUCOSE, [2-3H(N)]- can vary significantly between different vendors and even between different batches from the same vendor. escholarship.org Therefore, it is essential to use the batch-specific specific activity provided by the manufacturer for all calculations. escholarship.org Failure to account for this variability can lead to significant errors in the quantification of glucose uptake.
The specific activity for commercially available tritiated glucose and its analogs can range widely, as illustrated by the findings below.
Reported Specific Activities of Tritiated Glucose Analogs
| Compound | Reported Specific Activity (Ci/mmol) | Reported Specific Activity (GBq/mmol) |
| D-Glucose, [2-3H]- | 20 - 30 | 740 - 1110 |
| 2-Deoxy-D-glucose, [1,2-3H(N)]- | 5 - 10 | 185 - 370 |
| 2-Deoxy-D-glucose, [1,2-3H(N)]- | 30 - 60 | 1110 - 2220 |
Data compiled from multiple research-grade suppliers. revvity.comrevvity.comamerigoscientific.com
Ultimately, the combination of careful data normalization and precise specific activity determination is indispensable for converting raw radioactive measurements into quantitatively accurate and biologically meaningful data on glucose metabolism.
Applications in Studying Glucose Transport and Intracellular Metabolism
Quantifying Glucose Uptake Rates in Various Cell Types
Experiments measuring glucose uptake are fundamental to understanding cellular metabolic activity and the mechanics of glucose transport. revvity.com D-Glucose, [2-3H(N)]-, along with its widely used analog 2-deoxy-D-[³H]glucose, serves as a precise marker for quantifying the rate at which glucose is taken up by various cell types. nih.govrevvity.com The general principle of the assay involves incubating cells with the radiolabeled glucose, followed by a separation process to remove any tracer not absorbed by the cells. The radioactivity within the cells is then measured, typically using a liquid scintillation counter, to determine the amount of glucose taken up over a specific period. nih.govrevvity.com
This technique has been applied across a diverse range of biological systems to investigate glucose transport dynamics and insulin (B600854) sensitivity. nih.gov For instance, studies have used tritiated 2-deoxy-D-glucose to measure and compare the rates of glucose metabolism in different tissues within a single organism, providing insights into tissue-specific insulin responses. nih.gov Research on cultured human muscle cells has utilized 2-deoxy-D-[1-³H]glucose to study hexose (B10828440) uptake, revealing that under certain conditions, the phosphorylation of the glucose analog by hexokinase, rather than its transport across the cell membrane, is the rate-limiting step. nih.gov Similarly, investigations into the microvasculature of the bovine cerebral cortex have employed 2-deoxy-D-[³H]glucose to characterize the high-affinity, carrier-mediated transport system present in these specialized cells. nih.gov
| Cell/Tissue Type | Tracer Used | Key Finding |
| Various Rat Tissues | [³H]2-deoxyglucose | Allows for reproducible measurement of relative insulin sensitivity among different peripheral tissues. |
| Cultured Human Muscle Cells | 2-deoxy-D-[1-³H]glucose | Phosphorylation, rather than transport, can be the rate-limiting step in the uptake of the glucose analog. nih.gov |
| Bovine Cerebral Microvessels | 2-deoxy-D-[³H]glucose | Glucose is transported by a specific, high-affinity, carrier-mediated system. |
| Differentiated 3T3-L1 Adipocytes | deoxy-D-glucose 2-[1 2-³H(N)] | Glucose uptake is insulin-dependent and can be modulated by various factors in the cellular environment. |
| Cultured Human Myotubes | 2-deoxy-[³H]glucose | Glucose transport activity can be monitored over extended periods in long-term cell cultures. researchgate.net |
Role of Glucose Transporter Isoforms (e.g., GLUTs, SGLTs)
The entry of glucose into cells is facilitated by two main families of transport proteins: the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs). nih.gov These protein isoforms exhibit distinct tissue distributions, kinetic properties, and regulatory mechanisms, which collectively allow for the precise control of glucose uptake across the body. nih.govnih.gov D-Glucose, [2-3H(N)]- is instrumental in studying the specific roles and activities of these transporter isoforms. nih.gov
By measuring the uptake of the radiolabeled tracer in cells or tissues known to predominantly express a particular isoform, researchers can characterize its function. For example:
GLUT1 and GLUT3 , which are highly expressed in the brain and red blood cells, are responsible for basal glucose uptake. youtube.com Studies using tritiated glucose analogs in cells overexpressing these isoforms have confirmed their role in transport. researchgate.net
GLUT2 , found in the liver, pancreas, and intestine, is a low-affinity transporter that facilitates glucose movement in and out of cells depending on blood glucose levels. nih.govnih.gov
GLUT4 is the primary insulin-responsive transporter in skeletal muscle and adipose tissue. nih.gov The use of radiolabeled glucose is a cornerstone of research into GLUT4, allowing scientists to quantify the dramatic increase in glucose uptake in these tissues following insulin stimulation. nih.gov
SGLT1 and SGLT2 are crucial for glucose reabsorption in the kidneys and absorption in the intestine. nih.gov They utilize the sodium gradient to move glucose against its concentration gradient.
Studies on Xenopus oocytes engineered to express specific transporter isoforms have used tritiated glucose analogs to confirm their function as active glucose transporters. nih.gov For instance, oocytes expressing certain isoforms accumulated approximately 50 times more of the radiolabeled substrate than control cells, directly demonstrating the transporter's activity. nih.gov
Modulators of Glucose Transport
A key application of D-Glucose, [2-3H(N)]- is in the identification and characterization of substances that modulate the activity of glucose transporters. researchgate.net These modulators can be inhibitors, which block or reduce the rate of glucose transport, or activators, which enhance it. By measuring the uptake of the tritiated tracer in the presence and absence of a test compound, researchers can quantify its effect.
For example, classic studies on isolated microvessels from the bovine cortex used 2-deoxy-D-[³H]glucose to demonstrate competitive inhibition of the transport system. The presence of other sugars significantly reduced the uptake of the radiolabeled tracer. This research identified several compounds as potent inhibitors of glucose transport. mdpi.com
| Modulator | Concentration | Inhibition of 2-deoxy-D-[³H]glucose Uptake |
| D-glucose | - | Apparent Ki of 222 µM |
| 3-Methyl-D-glucose | - | 60.6% |
| D-fructose | - | 36.0% |
| Phloretin | 1 x 10⁻³ M | 83.7% |
| Phlorizin | 1 x 10⁻³ M | 53.8% |
| 2,4-dinitrophenol | 1 x 10⁻⁴ M | 78.0% |
This approach is widely used in drug discovery to screen for new therapeutic agents. nih.gov For instance, numerous bioactive compounds with antidiabetic effects have been identified by their ability to enhance glucose uptake in skeletal muscle cell lines, a process quantified using radiolabeled glucose analogs. nih.gov
Assessment of Glycolytic Flux and Regulation
Glycolysis is the metabolic pathway that converts glucose into pyruvate (B1213749), releasing energy to form ATP and NADH. nih.gov D-Glucose, [2-3H(N)]- provides a unique method for measuring the rate of this pathway, known as glycolytic flux. researchgate.netahajournals.org The technique relies on a specific biochemical event: during the second step of glycolysis, the enzyme phosphoglucose (B3042753) isomerase catalyzes the conversion of glucose-6-phosphate to fructose-6-phosphate (B1210287). In this isomerization reaction, the tritium (B154650) atom at the C-2 position of the glucose molecule is released into the surrounding medium as tritiated water (³H₂O). researchgate.netahajournals.orgnih.gov
The rate of ³H₂O production is directly proportional to the rate of glucose passing through the initial steps of glycolysis. ahajournals.org By separating the tritiated water from the remaining radiolabeled glucose and its metabolites, scientists can accurately quantify the glycolytic flux. researchgate.net This method has been validated as a reliable measure of glucose utilization and is considered a gold standard in some experimental contexts. ahajournals.org
Enzymatic Control Points (e.g., Hexokinase, Phosphofructokinase)
The rate of glycolysis is not constant; it is tightly regulated to meet the cell's energy demands. This regulation occurs at several key enzymatic steps, which act as control points for the entire pathway. nih.govescholarship.org The three main regulatory enzymes are:
Hexokinase: This enzyme catalyzes the first step of glycolysis, phosphorylating glucose to form glucose-6-phosphate. escholarship.org This reaction traps glucose inside the cell. nih.gov Hexokinase is allosterically inhibited by its own product, glucose-6-phosphate, creating a negative feedback loop. nih.gov
Phosphofructokinase (PFK): PFK catalyzes the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate, a committed step in glycolysis. nih.gov It is a major control point, allosterically inhibited by high levels of ATP (a sign of high energy) and activated by AMP (a sign of low energy). nih.gov
Pyruvate Kinase: This enzyme catalyzes the final step of glycolysis, converting phosphoenolpyruvate (B93156) to pyruvate and generating ATP.
Tracing Carbon Flow Through Glycolytic Intermediates
While D-Glucose, [2-3H(N)]- is excellent for measuring the rate of entry into the glycolytic pathway, it is not designed for tracing the carbon backbone of the glucose molecule as it is converted into various downstream intermediates. nih.gov This is because the tritium label is lost as water early in the pathway. ahajournals.org
To follow the fate of the carbon atoms themselves through glycolysis, the TCA cycle, and other interconnected pathways, researchers use glucose labeled with stable isotopes of carbon (¹³C) or the radioactive isotope carbon-14 (B1195169) (¹⁴C). youtube.commdpi.com These tracers allow scientists to track which parts of the original glucose molecule are incorporated into metabolites like lactate (B86563), citrate, amino acids, and nucleotides. youtube.commdpi.com
Therefore, the term "tracing" when using D-Glucose, [2-3H(N)]- refers to tracing the flux of glucose into the pathway via the release of the tritium label, rather than tracing the physical path of the carbon atoms through the sequence of glycolytic intermediates. ahajournals.org The two methods provide complementary information: D-Glucose, [2-3H(N)]- measures the "how fast," while carbon-labeled tracers reveal the "where to."
Measurement of Glycogen (B147801) Synthesis and Degradation Rates
Glycogen is a branched polymer of glucose that serves as the main form of glucose storage in animals and fungi. sandiego.edu The processes of synthesizing (glycogenesis) and breaking down (glycogenolysis) glycogen are critical for maintaining energy homeostasis. sandiego.edu Tritiated glucose and its analogs can be used to measure the rate of glycogen synthesis directly. nih.gov
When cells are incubated with a tritiated glucose tracer, the labeled glucose is taken up, phosphorylated, and incorporated into growing glycogen chains. By isolating the glycogen from the cell and measuring its radioactivity, the rate of synthesis can be determined. researchgate.net
Interestingly, research has shown that the analog 2-deoxy-D-glucose (2-DG), often labeled with tritium, can also be incorporated into glycogen. nih.gov This finding has two important implications. First, it means that traditional glucose uptake assays that assume 2-DG is only phosphorylated and trapped may underestimate the total uptake rate, as a portion is diverted to glycogen. Second, it provides a method for specifically assessing the rate of direct glycogen synthesis.
One study infused rats with both 2-[³H]DG and [U-¹⁴C]glucose to compare their incorporation into glycogen in various tissues under different insulin conditions. The results showed that in most tissues studied, the rate of glycogen synthesis measured with 2-[³H]DG was nearly identical to that measured with universally labeled glucose, validating its use for this purpose.
| Tissue | Insulin Level | Glycogen Synthesis Rate from 2-[³H]DG (nmol/g/min) | Glycogen Synthesis Rate from [U-¹⁴C]glucose (nmol/g/min) |
| Soleus Muscle | Basal | 17.81 ± 3.07 | - |
| Soleus Muscle | Physiological | 64.47 ± 7.47 | 61.87 ± 7.56 |
| Soleus Muscle | Supraphysiological | 203.23 ± 44.52 | - |
These studies demonstrate that a significant fraction of the glucose analog taken up by cells can be metabolized into glycogen, and that tritiated tracers are valuable tools for quantifying the dynamics of this vital energy storage pathway.
Glucose-to-Glycogen Conversion
The incorporation of glucose into glycogen, a process known as glycogenesis, is a primary pathway for glucose storage in tissues like the liver and skeletal muscle. D-GLUCOSE, [2-3H(N)]-, is a valuable tool for quantifying the rate of this conversion. Once transported into the cell and phosphorylated to glucose-6-phosphate, the tritium label at the C-2 position is retained as the glucose moiety is incorporated into the growing glycogen chain.
Research comparing different radiotracers has highlighted the utility and nuances of using tritiated glucose for these measurements. For instance, a study in rats under hyperinsulinemic conditions compared the rates of glycogen synthesis in rectus abdominis muscle and the heart using [3-³H]glucose and 2-[1-¹⁴C]deoxyglucose. In the rectus abdominis muscle, the rate of glycogen synthesis was found to be significantly higher when measured with [3-³H]glucose compared to 2-[1-¹⁴C]deoxyglucose. nih.gov Conversely, in the heart, the rate of glycogen synthesis was higher when measured with the deoxyglucose analog. nih.gov These findings underscore the importance of tracer selection in metabolic studies and demonstrate that 2-deoxyglucose, another commonly used glucose analog, is incorporated into glycogen in both heart and skeletal muscle. nih.gov
| Tissue | Tracer | Rate of Glycogen Synthesis (μmol x kg⁻¹ x min⁻¹) |
| Rectus Abdominis Muscle | [3-³H]glucose | 337 +/- 14 |
| Rectus Abdominis Muscle | 2-[1-¹⁴C]deoxyglucose | 166 +/- 10 |
| Heart | [3-³H]glucose | 72 +/- 15 |
| Heart | 2-[1-¹⁴C]deoxyglucose | 141 +/- 20 |
This table presents comparative data on glycogen synthesis rates measured with different radiotracers in rats under normoglycemic hyperinsulinemic conditions. Data sourced from PubMed nih.gov.
Glycogen Turnover Dynamics
Glycogen turnover reflects the balance between glycogen synthesis (glycogenesis) and glycogen breakdown (glycogenolysis). D-GLUCOSE, [2-3H(N)]- is instrumental in studying these dynamics. By introducing the tracer and monitoring its incorporation into and release from glycogen stores over time, researchers can assess the rates of both synthesis and degradation.
In studies on Merino sheep, a mixture of D-glucose-2-³H and D-glucose-(U)-¹⁴C was used to calculate and compare glucose turnover rates. up.ac.za The total entry rates calculated from the D-glucose-2-³H results were found to be significantly higher than those calculated from the ¹⁴C-labeled glucose, with an average difference of 18%. up.ac.za This difference provides an indication of glucose recycling. Furthermore, by isolating glycogen from various tissues, including skeletal, cardiac, and smooth muscle, as well as the liver, the ratio of ³H to ¹⁴C can be determined. up.ac.za This ratio provides insight into the extent to which newly supplied glucose is incorporated into glycogen stores, reflecting the dynamic nature of these energy reserves. up.ac.za
Elucidation of Gluconeogenesis Contribution and Regulation
Gluconeogenesis, the de novo synthesis of glucose from non-carbohydrate precursors, is vital for maintaining blood glucose homeostasis, particularly during periods of fasting. nih.govfrontiersin.org D-GLUCOSE, [2-3H(N)]- is a key tracer for dissecting this pathway due to the specific loss of the C-2 tritium atom during the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate, a reaction catalyzed by phosphoglucose isomerase. This detritiation step results in the release of ³H into the body's water pool. portlandpress.combohrium.com
Substrate Utilization for Glucose Production
The rate of gluconeogenesis is regulated by multiple factors, including the availability of substrates like lactate, glycerol, and amino acids, as well as hormonal signals from insulin and glucagon. frontiersin.orgnih.gov By simultaneously infusing [2-³H]glucose and other labeled substrates (e.g., ¹⁴C-labeled lactate), researchers can trace the contribution of different precursors to the newly synthesized glucose pool. The rate of appearance of glucose derived from these precursors can be quantified relative to the turnover of the [2-³H]glucose tracer, providing a detailed picture of substrate utilization for de novo glucose production.
Bidirectional Flux Analysis
The use of [2-³H]glucose in combination with other tracers, such as [3-³H]glucose or ¹³C-labeled glucose, allows for the analysis of bidirectional fluxes and substrate cycling. For example, the difference in the turnover rates measured with [2-³H]glucose and [3-³H]glucose can be used to assess the rate of futile cycling between glucose and glucose-6-phosphate. researchgate.net In a study on conscious rats, the glucose turnover rate determined by [2-³H]glucose was significantly higher than that determined by [3-³H]glucose, indicating substantial substrate cycling. researchgate.net This approach provides a more comprehensive view of hepatic glucose metabolism, distinguishing net glucose production from the total, bidirectional fluxes through key enzymatic steps. core.ac.ukjci.orguc.ptnih.gov
| Condition | [2-³H]glucose Turnover (μmol·kg⁻¹·min⁻¹) | [3-³H]glucose Turnover (μmol·kg⁻¹·min⁻¹) | Difference (Futile Cycling Index) (μmol·kg⁻¹·min⁻¹) |
| Basal | ~115 | ~85 | ~30 |
| S-1 (Compound) | 160 | ~85 | 75 |
| S-2 (Compound) | 165 | ~74 | 91 |
This table illustrates the glucose turnover rates in 6-hour-fasted conscious ZDF rats as determined by [2-³H]glucose and [3-³H]glucose during basal and test periods. The difference between these rates provides an index of substrate (futile) cycling. Data adapted from ResearchGate researchgate.net.
Investigation of Pentose (B10789219) Phosphate (B84403) Pathway Activity and NADPH Production
The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. It is responsible for generating NADPH, which is essential for reductive biosynthesis (e.g., fatty acid synthesis) and antioxidant defense, as well as producing precursors for nucleotide synthesis. nih.gov The generation of ³HOH (tritiated water) from D-[2-³H]glucose is a key indicator of flux through the PPP. bohrium.com
When glucose-6-phosphate enters the oxidative branch of the PPP, the C-1 carbon is removed. Subsequent reactions catalyzed by transketolase and transaldolase rearrange the carbon skeleton. The tritium at the C-2 position of the original glucose molecule can be lost to water during the isomerization of ribulose-5-phosphate to ribose-5-phosphate. Therefore, by measuring the rate of ³HOH production from [2-³H]glucose and correcting for ³HOH generated via the phosphoglucose isomerase reaction, the activity of the PPP can be quantified. bohrium.com This allows researchers to assess how PPP flux and associated NADPH production are regulated under different physiological and pathological conditions, such as in cancer cells, where elevated PPP activity is often observed to support rapid proliferation. nih.govnih.gov
Analysis of Glucose Carbon Flux into Lipid and Amino Acid Biosynthesis
The carbon backbone of glucose provides the fundamental building blocks for the synthesis of a wide range of biomolecules, including lipids and non-essential amino acids. researchgate.net D-GLUCOSE, [2-3H(N)]-, often used in conjunction with ¹⁴C-labeled glucose, enables the tracing of glucose-derived carbons into these biosynthetic pathways. revvity.comnih.gov
After glucose enters glycolysis, its carbon skeleton can be directed toward lipid synthesis via the formation of acetyl-CoA. mdpi.com Acetyl-CoA is the primary precursor for fatty acid synthesis, a process that also requires NADPH generated by the pentose phosphate pathway. biorxiv.org By measuring the incorporation of the ³H label from [2-³H]glucose into the lipid fraction, researchers can quantify the contribution of glucose to de novo lipogenesis.
Similarly, intermediates of glycolysis and the citric acid cycle serve as precursors for the synthesis of several amino acids. researchgate.netnih.gov For example, 3-phosphoglycerate (B1209933) can be diverted to synthesize serine, which in turn can produce glycine (B1666218) and cysteine. mdpi.com Pyruvate can be transaminated to form alanine (B10760859), and citric acid cycle intermediates like α-ketoglutarate and oxaloacetate are precursors for glutamate (B1630785) and aspartate, respectively.
A study using double-labeled glucose in Escherichia coli traced the fate of tritium from specifically labeled glucose molecules into various amino acids. nih.gov The observed ³H/¹⁴C ratios in the isolated amino acids were compared to expected ratios based on known biosynthetic pathways. For many amino acids, including serine, valine, and glutamate, the observed and expected ratios were in good agreement. nih.gov However, for others like alanine and aspartate, marked differences suggested significant exchange of tritium during their biosynthesis. nih.gov
| Amino Acid | Labeled Precursor | Agreement between Observed and Expected ³H/¹⁴C Ratio |
| Serine | [3-³H]glucose | Satisfactory |
| Valine | [3-³H]glucose | Satisfactory |
| Leucine | [3-³H]glucose | Satisfactory |
| Glutamate | [3-³H]glucose | Satisfactory |
| Phenylalanine | [3-³H]glucose | Satisfactory |
| Alanine | [3-³H]glucose | Marked Difference |
| Aspartate | [3-³H]glucose | Marked Difference |
| Tyrosine | [3-³H]glucose | Marked Difference |
This table summarizes findings from a study in E. coli using double-labeled glucose to assess amino acid biosynthetic pathways. The agreement between observed and anticipated tritium retention provides evidence for the metabolic routes taken by the glucose carbon skeleton. Data sourced from PubMed nih.gov.
Research Models Utilizing D Glucose, 2 3h N
In Vitro Cellular Models
In vitro cellular models provide controlled environments to dissect the fundamental mechanisms of glucose metabolism at the cellular and subcellular levels. The use of D-GLUCOSE, [2-3H(N)]- in these systems enables researchers to investigate the rates of glucose transport and glycolysis under various physiological and pathological conditions.
Adherent and suspension cell cultures are foundational models for studying cellular metabolism. Adherent cells grow attached to a surface, while suspension cells thrive free-floating in the culture medium. thermofisher.com Both types of cultures are widely used to study glucose metabolism in fields like oncology, diabetes, and neuroscience.
In these models, cells are incubated with D-GLUCOSE, [2-3H(N)]- for a defined period. The rate of glucose utilization is then determined by measuring the amount of tritium (B154650) released into the culture medium as tritiated water (³H₂O). This technique allows for the quantification of glycolytic activity. While many studies utilize the analog [³H]-2-Deoxy-D-glucose to measure glucose uptake, the principles are foundational to tracer studies. eurofinsdiscovery.com For instance, in rat L6 skeletal muscle cells, such assays are used to screen compounds that may act as insulin (B600854) mimetics by stimulating glucose transport. eurofinsdiscovery.com Similarly, studies on cultured endothelial cells have used tritiated glucose analogs to develop sensitive assays for detecting cellular damage. nih.gov
| Cell Type | Model | Tracer Used | Key Findings | Reference |
|---|---|---|---|---|
| Rat L6 Skeletal Muscle Cells | Adherent Culture | [³H]-2-Deoxy-D-glucose | Used to identify agonist and antagonist activity of compounds on insulin-stimulated glucose uptake. | eurofinsdiscovery.com |
| Rat Schwann Cells | Adherent Culture | [³H]-2-Deoxy-D-glucose | Demonstrated significantly lower glucose uptake in normal Schwann cells compared to transformed schwannoma-like cells and fibroblasts. | nih.gov |
| Endothelial Cells | Adherent Culture (Monolayers) | 2-deoxy-D-[1-³H]-glucose | Developed a highly sensitive assay for detecting in vitro endothelial cell damage, superior to conventional assays like ⁵¹Cr release. | nih.gov |
Primary cells are isolated directly from tissues and are considered to be more representative of the in vivo environment compared to immortalized cell lines. The use of D-GLUCOSE, [2-3H(N)]- in primary cell cultures allows for the study of glucose metabolism in a context that closely mimics the physiological state of the cells in their native tissue. For example, studies on cultured rat Schwann cells isolated from sciatic nerves have used tritiated glucose analogs to investigate differences in glucose uptake between normal and cancerous cells. nih.gov These studies revealed that the maximal uptake of the tracer was much lower in primary Schwann cells than in transformed schwannoma-like cells, highlighting metabolic shifts that occur with malignant transformation. nih.gov
Co-culture systems, where two or more different cell types are grown together, are invaluable for studying the metabolic interactions and communication between cells. These models are particularly relevant for understanding complex diseases like diabetes and cancer, where metabolic interplay between different cell populations is crucial.
Ex Vivo Tissue and Organ Perfusion Systems
Ex vivo systems involve the maintenance of tissues or whole organs outside of the body in a viable state, allowing for physiological and metabolic studies under controlled conditions. These models bridge the gap between in vitro cell culture and in vivo studies.
Isolated organ perfusion allows for the study of organ-level metabolism while controlling nutrient supply and physiological parameters. D-GLUCOSE, [2-3H(N)]- is particularly useful in this context for directly assessing glucose metabolism.
In the isolated perfused heart, for instance, glucose metabolism can be precisely assessed by measuring the rate of detritiation of [2-³H]glucose, which reflects glycolytic flux. ahajournals.org This method has been used to study the well-known "glucose-fatty acid cycle," where fatty acids inhibit glucose oxidation. ahajournals.org Studies have simultaneously compared the uptake of [2-³H]glucose and the glucose analog [¹⁸F]2-deoxy-2-fluoro-d-glucose (FDG) in isolated rabbit hearts. ahajournals.org These experiments demonstrated that under changing physiological conditions, such as the addition of epinephrine (B1671497), the uptake of both tracers increased in parallel, validating the use of FDG in PET imaging by comparing it to the direct metabolic tracer. ahajournals.org
| Organ | Model System | Measurement | Key Findings | Reference |
|---|---|---|---|---|
| Heart | Isolated Perfused Rabbit Heart | Glucose Uptake & Glycolysis | The uptake of [2-³H]glucose was directly compared with FDG, showing parallel increases after epinephrine stimulation. This helps validate FDG as a tracer for glucose uptake. | ahajournals.org |
| Heart | Isolated Perfused Heart | Glycolytic Flux | The detritiation rate of [2-³H]glucose is used as a direct measure of glycolysis, allowing for detailed studies of substrate competition, such as the inhibition of glucose metabolism by fatty acids. | ahajournals.org |
| Heart | Isolated Blood-Perfused Dog Heart | Glucose Uptake & Metabolism | A multiple radiotracer dilution technique was used to estimate capillary permeability, cell uptake rate, and cellular metabolism for various labeled glucoses. | nih.gov |
| Liver | Isolated Perfused Rat Liver | Organ Viability & Function | Used to assess liver function and preservation injury following cold storage, by measuring parameters like oxygen consumption and bile production. | nih.gov |
Tissue slices and explants are models where thin sections of tissue are kept viable in culture for short periods. This approach preserves the cellular architecture and microenvironment of the tissue, allowing for the study of metabolic processes in a more physiologically relevant context than dissociated cell cultures.
The use of glucose tracers in tissue slices enables spatially resolved metabolic measurements. For example, while fluorescent glucose analogs are often used for imaging, the principles apply to radiolabeled tracers. In live lymph node slices, a fluorescent glucose analog was used to generate maps of glucose uptake, revealing that T cell-dense regions had the highest metabolic activity. biorxiv.org This method allows for dynamic measurements, where the tissue slice can serve as its own control before and after stimulation. biorxiv.org Similarly, autoradiography methods with [³H]2-deoxy-D-glucose have been applied to brain sections to visualize regional neuronal activity, demonstrating that specific pathways can be mapped based on their glucose utilization. nih.gov Although there is a significant loss of the isotope during the embedding process, enough is retained to provide high-resolution autoradiograms that correlate with functional activity. nih.gov
In Vivo Animal Models (Non-Human)
The radiolabeled glucose analog, D-GLUCOSE, [2-3H(N)]-, serves as a critical tool in non-human in vivo animal models to investigate glucose metabolism. Its tritium label at the C-2 position allows for the tracing of glucose uptake and the initial steps of glycolysis in various physiological and pathological states. The irreversible loss of the tritium atom during the isomerization of glucose-6-phosphate to fructose-6-phosphate (B1210287) provides a reliable method for quantifying glucose flux.
Larger Animal Models (e.g., Ruminants)
In larger animal models like ruminants, D-GLUCOSE, [2-3H(N)]- is a valuable tracer for studying whole-body glucose kinetics. Ruminants have a unique glucose metabolism as most dietary carbohydrates are fermented in the rumen to volatile fatty acids, with propionate (B1217596) being the primary substrate for gluconeogenesis. nih.gov
Studies in Merino sheep have utilized D-glucose-2-3H to determine glucose turnover rates. When compared to D-glucose-(U)-14C in the same animal, the total entry rates of glucose calculated from D-glucose-2-3H results were found to be significantly higher, with an average difference of 18%. up.ac.za This difference is attributed to the recycling of the carbon skeleton of glucose, which is accounted for when using a tritium-labeled tracer at the C-2 position. up.ac.za The irreversible loss of tritium during glycolysis provides a more accurate measure of the true rate of glucose utilization by tissues.
| Tracer | Calculated Glucose Entry Rate | Key Finding |
|---|---|---|
| D-glucose-2-3H | Significantly Higher | Demonstrates the extent of glucose carbon recycling (approximately 18%) in sheep. |
| D-glucose-(U)-14C | Lower |
Genetic and Diet-Induced Metabolic Models
Genetically modified and diet-induced animal models that mimic human metabolic diseases are crucial for understanding disease pathogenesis and for preclinical testing of therapeutic interventions. D-GLUCOSE, [2-3H(N)]- is frequently used in these models to assess alterations in glucose metabolism.
In diet-induced obesity models, mice are often fed a high-fat diet to induce insulin resistance and a pre-diabetic state. nih.gov These models closely replicate the metabolic dysregulation observed in human obesity and type 2 diabetes. The use of tritiated glucose tracers allows researchers to quantify whole-body glucose turnover and tissue-specific glucose uptake, providing insights into the development of insulin resistance in different organs. For instance, in high-fat diet-induced obese mice, there is often impaired glucose tolerance and reduced insulin-stimulated glucose uptake in peripheral tissues like skeletal muscle and adipose tissue.
Chemically-induced models, such as the streptozotocin (B1681764) (STZ)-induced diabetic rat, are also widely used. STZ is a toxin that specifically destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia, thereby modeling Type 1 diabetes. meliordiscovery.comnih.gov In these models, D-GLUCOSE, [2-3H(N)]- and its analogs are used to study the consequences of insulin deficiency on glucose metabolism in various tissues. For example, studies in STZ-diabetic rats have shown altered glucose uptake in the retina, which is implicated in the pathogenesis of diabetic retinopathy. nih.gov
| Model Type | Animal | Induction Method | Key Metabolic Feature Investigated with D-GLUCOSE, [2-3H(N)]- | Common Finding |
|---|---|---|---|---|
| Diet-Induced Obesity | Mouse | High-Fat Diet | Whole-body glucose turnover and tissue-specific insulin sensitivity | Impaired glucose tolerance and insulin resistance in peripheral tissues |
| Chemically-Induced Diabetes (Type 1) | Rat | Streptozotocin (STZ) | Tissue-specific glucose uptake in the absence of insulin | Altered glucose transport in tissues like the retina |
Advanced Quantitative Analysis and Tracer Kinetic Modeling
Principles of Tracer Kinetic Modeling in Biological Systems
Tracer kinetic modeling provides a mathematical framework to quantify the rates of biological processes. stanford.edu In the context of glucose metabolism, introducing a tracer like [2-3H]glucose into a biological system allows researchers to follow its movement and transformation. The fundamental principle is that the tracer behaves identically to its unlabeled counterpart (the "tracee"), in this case, endogenous glucose. By monitoring the dilution of the tracer by the unlabeled glucose, one can calculate the rate at which new glucose appears in the system (Rate of Appearance, Ra) and the rate at which it is removed (Rate of Disappearance, Rd). e-enm.org
At a physiological steady state, where the concentration of glucose remains constant, the rate of appearance equals the rate of disappearance. e-enm.org The introduction of the tracer, typically through a primed-constant infusion, allows the system to reach an isotopic steady state where the ratio of tracer to tracee becomes constant. This equilibrium is crucial for simplifying the mathematical models used to calculate glucose turnover. e-enm.org The key measurement is the tracer-to-tracee ratio, often determined from plasma samples. From this ratio and the known infusion rate of the tracer, the endogenous glucose production rate can be calculated. e-enm.org
The choice of tracer is critical. [2-3H]glucose is particularly useful because the tritium (B154650) at the C-2 position is lost to water during the isomerization of glucose-6-phosphate to fructose-6-phosphate (B1210287), a step in glycolysis. up.ac.za This early and irreversible loss prevents the label from re-appearing in newly formed glucose through gluconeogenesis, a phenomenon known as "recycling". up.ac.za This characteristic allows for a more accurate measurement of true glucose utilization compared to other tracers where the label might be recycled. up.ac.zadiabetesjournals.org
Non-Compartmental Analysis for Metabolic Flux Determination
Non-compartmental analysis (NCA) offers an alternative to compartmental modeling for determining metabolic flux. This approach does not require the assumption of a specific compartmental model structure. Instead, it relies on the analysis of the area under the concentration-time curve (AUC) of the tracer.
The primary parameter derived from NCA is the clearance rate , which represents the volume of plasma from which a substance is completely removed per unit of time. The total body clearance of glucose can be calculated by dividing the tracer infusion rate by the AUC of the plasma tracer concentration from time zero to infinity. The rate of appearance (Ra) of glucose can then be calculated from the clearance and the steady-state plasma glucose concentration.
NCA is particularly useful for its simplicity and the reduced number of assumptions compared to compartmental modeling. However, it is most accurately applied under steady-state conditions. While methods exist to adapt NCA for non-steady-state situations, they can be more complex and may not provide the same level of detail about the system's dynamics as a well-defined compartmental model.
Derivation of Glucose Production and Utilization Rates
Using [2-3H]glucose as a tracer, the rates of whole-body glucose production (endogenous Ra) and utilization (Rd) can be robustly determined.
Under steady-state conditions (e.g., during a constant infusion of the tracer after a priming dose), the rate of appearance of glucose is equal to the rate of disappearance. The calculation is straightforward:
Ra = Tracer Infusion Rate / Plasma Tracer Specific Activity
Where specific activity is the ratio of the concentration of the tracer ([2-3H]glucose) to the concentration of the unlabeled glucose.
In non-steady-state conditions, such as during a hyperglycemic clamp, the calculations become more complex. The Steele equation is a commonly used method to account for changes in the glucose pool size and tracer concentration over time. e-enm.org This model corrects the calculated Ra and Rd for the changing specific activity in the glucose pool.
Studies have shown that [2-3H]glucose provides a higher estimate of glucose turnover compared to tracers like [6-14C]glucose or [3-3H]glucose. diabetesjournals.orgnih.gov This is because the tritium on the second carbon is lost early in glycolysis, preventing its reincorporation into glucose via gluconeogenesis (the Cori cycle). up.ac.za Therefore, the rate of appearance measured with [2-3H]glucose is considered a closer reflection of the true rate of glucose production, as it is not confounded by the recycling of the label. up.ac.za The difference between the turnover rates measured with [2-3H]glucose and a C-labeled glucose tracer can be used to estimate the extent of glucose carbon recycling. up.ac.za
Table 2: Research Findings on Glucose Turnover Rates with Different Tracers
| Tracer | Postabsorptive Glucose Turnover (mg·kg⁻¹·min⁻¹) | Key Characteristic | Reference |
| [2-3H]glucose | 2.7 ± 0.2 | Minimal recycling, measures total glucose production. up.ac.za | diabetesjournals.org |
| [6-14C]glucose | 2.3 ± 0.1 | Label can be recycled through glycogen (B147801). nih.gov | diabetesjournals.org |
| [3-3H]glucose | 2.1 ± 0.1 | Label can be recycled through both futile cycling and glycogen. nih.gov | diabetesjournals.org |
Software and Computational Tools for Data Interpretation
The analysis of tracer kinetic data is computationally intensive and relies on specialized software to perform the necessary calculations and model fitting. A variety of software packages and tools are available to researchers, ranging from commercially available programs to open-source platforms.
These software tools typically provide functionalities for:
Data Management: Importing and organizing time-course data of tracer and substrate concentrations.
Model Implementation: Providing built-in compartmental models (e.g., one- and two-compartment models) or allowing users to define their own.
Parameter Estimation: Employing numerical algorithms to fit the models to the data and estimate kinetic parameters.
Statistical Analysis: Calculating goodness-of-fit statistics and confidence intervals for the estimated parameters.
Visualization: Generating plots of the data and model fits to aid in interpretation.
Examples of software used in metabolic research include platforms that can handle data from continuous glucose monitoring (CGM) systems, which can be integrated with tracer studies. nih.govnih.gov Some of these tools include GlyCulator, EasyGV, and Tidepool, which are designed for the analysis of CGM data but can be adapted for research purposes involving tracer kinetics. nih.gov For more complex metabolic flux analysis that integrates data from multiple tracers and tissues, specialized modeling software that can handle isotopic labeling patterns is often required. nih.gov These advanced tools use algorithms to solve large networks of metabolic reactions and estimate fluxes throughout the system. nih.gov
The choice of software often depends on the complexity of the experimental design, the specific kinetic model being used, and the user's programming proficiency. The development of user-friendly software with graphical interfaces has made these advanced analytical techniques more accessible to a broader range of researchers. nih.gov
Limitations and Future Directions in D Glucose, 2 3h N Research
Methodological Challenges and Potential Artifacts
Several methodological hurdles can complicate the use of [2-3H]glucose and potentially introduce artifacts into experimental data. These challenges range from issues with the tracer's specific activity to its purity and stability.
A primary challenge in tracer kinetic studies is the maintenance of a constant and known specific activity of the tracer at the site of metabolism. In complex biological systems, gradients can develop between the plasma compartment, where the tracer is infused and measured, and the intracellular compartment, where metabolism occurs. This disparity can lead to an underestimation of the true rate of glucose metabolism. The specific activity of [2-3H]glucose within the cell may be lower than in the plasma due to the dilution of the tracer by unlabeled glucose entering the cell.
Factors that can contribute to the formation of specific activity gradients include:
Rapid glucose transport: In tissues with high rates of glucose uptake, the intracellular concentration of unlabeled glucose can be significant, leading to a substantial dilution of the tracer.
Intracellular glucose storage and release: The release of unlabeled glucose from intracellular stores, such as glycogen (B147801), can further decrease the specific activity of the intracellular [2-3H]glucose pool.
Metabolic heterogeneity: Different cell types within a tissue may have varying rates of glucose uptake and metabolism, creating a mosaic of specific activities that are not captured by plasma measurements.
These gradients pose a significant challenge for accurately modeling glucose kinetics, as most models assume a uniform specific activity throughout the system.
Isotopic exchange and recycling refer to the processes by which the tritium (B154650) label on [2-3H]glucose can be lost from the glucose molecule or reincorporated into other molecules that can then be converted back to glucose.
The tritium atom at the C-2 position of glucose is susceptible to exchange with water during the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate (B1210287), a reaction catalyzed by glucose-6-phosphate isomerase. nih.govahajournals.org This exchange can lead to the loss of the radiolabel from the glucose backbone, resulting in an overestimation of glucose utilization if not accounted for. nih.gov This phenomenon, sometimes termed "futile cycling," involves the hydrolysis of ATP without net glucose metabolism. nih.gov
Metabolic recycling of the tracer can also occur. While carbon-labeled glucose tracers can recycle through pathways like the Cori cycle, where lactate (B86563) and pyruvate (B1213749) are converted back to glucose in the liver, the recycling of the tritium from [2-3H]glucose is generally considered to be less significant. diabetesjournals.org However, the tritium lost to the body water pool can potentially be reincorporated into other metabolic intermediates. The duration of the tracer infusion can influence the extent to which recycling affects the calculated glucose rate of appearance. diabetesjournals.org
The accuracy of tracer studies is contingent upon the purity and stability of the radiolabeled compound. The presence of radiochemical impurities can lead to erroneous measurements of glucose metabolism. For instance, if a portion of the radioactivity is associated with a molecule other than D-glucose, it may be metabolized differently, leading to an inaccurate assessment of glucose flux.
The stability of [2-3H]glucose is also a critical consideration. Over time, radiolabeled compounds can undergo radiolysis, a process where the radiation emitted by the isotope causes the decomposition of the molecule. researchgate.net This can lead to a decrease in radiochemical purity and the formation of radioactive impurities. researchgate.netseverin.su The rate of radiolysis can be influenced by factors such as the specific activity of the compound, the storage temperature, and the presence of radical scavengers. researchgate.net Therefore, it is essential to assess the purity of the [2-3H]glucose tracer at the time of use to ensure the validity of the experimental results.
Table 1: Key Quality Control Parameters for Radiotracer Stability
| Parameter | Description | Method of Evaluation | Acceptance Criteria |
| Radiochemical Purity | The proportion of the total radioactivity in the desired chemical form. | Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) | Typically >90-95% |
| Radionuclidic Purity | The proportion of the total radioactivity that is the desired radionuclide. | Gamma Spectroscopy, Half-life determination | Specific to the isotope |
| Chemical Purity | The proportion of the material in the desired chemical form, irrespective of labeling. | Comparison with a chemical standard | Varies depending on the compound |
| pH | The acidity or alkalinity of the tracer solution. | pH meter | Typically within a physiological range (e.g., 4.5-7.5) |
| Visual Inspection | Checking for clarity and the absence of particulate matter. | Visual examination | Clear and free of particulates |
This table provides a general overview of quality control parameters. Specific acceptance criteria may vary based on regulatory guidelines and experimental requirements.
Interpretation of Tracer Data and Model Assumptions
The interpretation of data obtained from [2-3H]glucose tracer studies relies heavily on mathematical models of glucose kinetics. These models, ranging from simple one-compartment models to more complex multi-compartment models, are based on a set of assumptions that may not always hold true in biological systems. nih.gov
A common assumption is that the tracer and the unlabeled glucose (tracee) are treated identically by the biological system. nih.gov However, subtle isotope effects, where the heavier tritium atom can slightly alter the rate of enzymatic reactions, may exist. While often considered negligible, these effects could potentially influence the calculated metabolic rates.
The choice of the kinetic model is also a critical factor. One-compartment models, which are frequently used due to their simplicity, may not adequately represent the complexity of glucose metabolism in the whole body, especially under non-steady-state conditions. nih.gov In such situations, these models can lead to an underestimation of glucose production rates. nih.gov Multi-compartment models can provide a more accurate representation of the system but require more extensive data collection and are computationally more demanding.
Integration with Multi-Omics and Systems Biology Approaches
The limitations of standalone tracer studies can be partially overcome by integrating [2-3H]glucose data with other high-throughput "omics" technologies within a systems biology framework. nih.govnih.gov This approach allows for a more holistic understanding of metabolic regulation by connecting changes in glucose flux with alterations at the genomic, transcriptomic, proteomic, and metabolomic levels. mdpi.com
For example, by combining [2-3H]glucose tracer data with metabolomics, researchers can simultaneously measure the rate of glucose appearance and the concentrations of various metabolic intermediates. This integrated approach can provide a more comprehensive picture of how a particular intervention or disease state affects metabolic pathways. Similarly, integrating tracer data with transcriptomics or proteomics can help to identify the specific genes and proteins that are responsible for observed changes in glucose metabolism.
Systems biology modeling can then be used to integrate these diverse datasets and to generate and test new hypotheses about the regulation of glucose homeostasis. nih.gov This multi-omics approach holds great promise for unraveling the complex interplay of factors that control glucose metabolism in health and disease. nih.gov
Synergistic Applications with Other Isotopic Tracers (e.g., 13C-MFA)
A powerful strategy to enhance the information obtained from [2-3H]glucose studies is to use it in conjunction with other isotopic tracers, such as those labeled with stable isotopes like carbon-13 (¹³C). researchgate.net This dual- or triple-tracer approach can provide a more detailed and accurate picture of metabolic fluxes. nih.gov
For instance, co-infusion of [2-3H]glucose and a ¹³C-labeled glucose tracer can allow for the simultaneous measurement of glucose appearance and the contribution of different pathways to glucose production. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a particularly powerful technique that uses ¹³C-labeled substrates to quantify the rates of intracellular metabolic reactions. nih.govnih.govspringernature.comresearchgate.net By combining ¹³C-MFA with [2-3H]glucose data, researchers can obtain a comprehensive view of both whole-body glucose kinetics and intracellular metabolic fluxes. nih.gov
The complementary information provided by different tracers can help to overcome some of the limitations of using a single tracer. For example, the use of multiple tracers can help to better define the specific activity in different compartments and to more accurately assess the extent of isotopic recycling. researchgate.net This synergistic approach is becoming increasingly important for obtaining a detailed and quantitative understanding of complex metabolic networks.
Advancements in Detection Technologies and Automated Assays
The evolution of research involving D-GLUCOSE, [2-3H(N)]- is intrinsically linked to the progress in technologies capable of detecting the low-energy beta emissions of tritium. Historically, limitations in detection sensitivity and throughput have constrained the scope and scale of studies. However, recent advancements in both detection instrumentation and assay automation are expanding the frontiers of what is possible, enabling more precise, higher-throughput, and more detailed investigations into glucose metabolism.
Modernization of Traditional Detection Methods
Liquid Scintillation Counting (LSC) remains a cornerstone for the quantification of tritium-labeled compounds. transat-h2020.eu It is a widely used and accurate technique for measuring tritium in liquid samples. transat-h2020.eu The fundamental principle involves converting the kinetic energy of the beta particle into a flash of light, which is then detected by photomultiplier tubes. transat-h2020.eu Recent innovations have focused on enhancing sensitivity and reducing background interference. The development of ultra-low background LSC systems, such as the Quantulus 1220 spectrometer, combined with pre-assay sample preparation techniques like electrolytic enrichment, has significantly lowered the minimum detectable activity (MDA). nih.gov Enrichment processes can increase the tritium concentration in a sample by a known factor, thereby enabling the accurate measurement of very low tritium levels. mdpi.com
| Parameter | Traditional LSC | Advanced LSC with Electrolytic Enrichment |
| Minimum Detectable Activity (MDA) | Higher | As low as 0.10 Bq/L nih.gov |
| Sample Preparation | Direct mixing with cocktail | Multi-step: distillation, electrolytic concentration researchgate.net |
| Background Noise | Standard shielding | Enhanced shielding, modern electronics mdpi.com |
| Application | Standard radiotracer studies | Low-level environmental monitoring, nuanced metabolic studies nih.gov |
This table illustrates the significant improvements in detection limits offered by advanced Liquid Scintillation Counting (LSC) techniques compared to traditional methods.
Another critical technique, autoradiography, which maps the distribution of radiolabeled substances in tissues, has undergone a significant technological shift. scispace.com Traditional film-based autoradiography, while effective, often requires long exposure times and has a limited dynamic range. The advent of digital autoradiography, employing technologies such as CMOS imaging sensors, has revolutionized this field. scispace.comgeovariances.com These digital systems offer substantial improvements in sensitivity, allowing for drastically reduced exposure times. scispace.com For instance, a tritiated tissue sample that requires a four-week exposure with conventional film can produce a clear image in just 37 hours using a back-thinned CMOS sensor. scispace.com This increased sensitivity and spatial resolution are crucial for visualizing the distribution of D-GLUCOSE, [2-3H(N)]- at cellular and subcellular levels. mdpi.com
| Feature | Film Autoradiography | Digital Autoradiography |
| Detection Medium | Silver halide emulsion film | Reusable photostimulable phosphor screens or solid-state sensors (e.g., CMOS) scispace.comgeovariances.com |
| Sensitivity | Lower | Higher scispace.com |
| Exposure Time | Weeks scispace.com | Hours to days scispace.comgeovariances.com |
| Resolution | High | Very High (enabling subcellular imaging) mdpi.com |
| Quantification | Densitometry (less precise) | Direct digital counting (highly accurate and linear) nih.gov |
| Workflow | Manual, chemical development | Digital scanning, immediate results geovariances.com |
This table compares the key features of traditional film-based autoradiography with modern digital autoradiography for detecting tritium-labeled compounds.
Transition to High-Throughput and Automated Assays
The demand for screening large numbers of compounds for their effects on glucose metabolism has driven the development of automated and high-throughput assays. While many modern high-throughput screening (HTS) platforms have moved towards non-radioactive methods, such as those using fluorescent glucose analogs like 2-NBDG, radiometric assays involving D-GLUCOSE, [2-3H(N)]- remain a gold standard for their accuracy and direct measurement of glucose transport. revvity.comnih.gov
Advancements in this area include the development of specialized microplates and detectors. For example, Cytostar-T scintillating microplates are designed for the high-throughput measurement of radiolabeled compounds in whole-cell assays. revvity.com These plates contain a scintillant-impregnated base that emits light when a radiolabeled molecule, such as D-GLUCOSE, [2-3H(N)]-, comes into close proximity after being transported into adherent cells. This eliminates the need for traditional cell lysis and scintillation cocktail addition, streamlining the workflow significantly.
These specialized plates are used in conjunction with high-throughput radiometric detectors, such as the MicroBeta counter, which can read 96- or 384-well plates rapidly. revvity.com The integration of robotic liquid handling systems further automates the process of cell plating, compound addition, and reagent dispensing, increasing reproducibility and enabling large-scale screening campaigns. While non-radioactive bioluminescent and fluorescent assays offer safe and simple alternatives, the precision of radiolabeled glucose uptake assays ensures their continued relevance, particularly in validating findings from primary HTS campaigns. promega.com
| Assay Technology | Principle | Detection Method | Throughput | Key Advantage |
| Traditional Radiometric Assay | Uptake of [3H]-glucose, cell lysis, addition of scintillation cocktail. | Liquid Scintillation Counter revvity.com | Low | Direct measurement of glucose transport. |
| Cytostar-T Scintillating Plate Assay | Uptake of [3H]-glucose into adherent cells grown on a scintillant-coated plate base. revvity.com | Microplate Scintillation Counter (e.g., MicroBeta) revvity.com | High | Homogeneous assay format (no wash or lysis steps). |
| Fluorescent Analog Assay (e.g., 2-NBDG) | Uptake of a fluorescent glucose analog. | Fluorescence Plate Reader nih.gov | High | Non-radioactive, real-time imaging possible. nih.gov |
| Bioluminescent Assay | Enzymatic detection of a glucose analog (e.g., 2-deoxyglucose-6-phosphate) after uptake. promega.com | Luminescence Plate Reader | High | High sensitivity and broad linear range. promega.compromega.de |
This table provides an overview and comparison of different technologies used for measuring glucose uptake, highlighting the progression towards higher throughput.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
